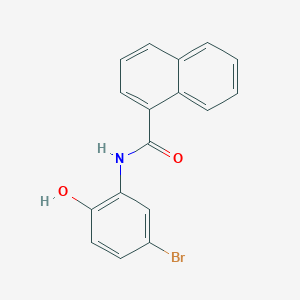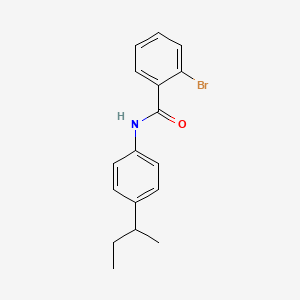
N-(5-bromo-2-hydroxyphenyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-hydroxyphenyl)-1-naphthamide, also known as Br-NPN, is a fluorescent probe that has been widely used in scientific research for the detection of metal ions, protein-ligand interactions, and enzyme activities. This compound has unique properties that make it an ideal tool for studying various biological processes.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-hydroxyphenyl)-1-naphthamide involves the binding of the compound to specific target molecules. This binding results in a change in the fluorescence properties of the compound, which can be detected using various spectroscopic techniques. The binding of this compound to metal ions or proteins results in a change in the fluorescence intensity or wavelength, which can be used to determine the concentration or activity of the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with normal cellular processes. However, the use of high concentrations of this compound can result in non-specific binding and interference with normal cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-bromo-2-hydroxyphenyl)-1-naphthamide in lab experiments include its high sensitivity and selectivity, its ability to detect low concentrations of target molecules, and its ease of use. However, the limitations of using this compound include its potential for non-specific binding and interference with normal cellular processes at high concentrations.
Future Directions
There are several future directions for the use of N-(5-bromo-2-hydroxyphenyl)-1-naphthamide in scientific research. One direction is the development of new fluorescent probes based on the structure of this compound that have improved properties such as higher sensitivity and selectivity. Another direction is the use of this compound in the development of new diagnostic tools for the detection of metal ions or proteins in biological samples. Additionally, the use of this compound in the study of cellular signaling pathways and disease mechanisms is an area of future research.
Synthesis Methods
The synthesis of N-(5-bromo-2-hydroxyphenyl)-1-naphthamide involves the reaction of 5-bromo-2-hydroxybenzoic acid with 1-naphthylamine under specific conditions. This reaction results in the formation of a yellow crystalline compound that is highly fluorescent and has a high quantum yield.
Scientific Research Applications
N-(5-bromo-2-hydroxyphenyl)-1-naphthamide has been widely used as a fluorescent probe in various scientific research applications. It has been used to study the binding of metal ions to proteins, the interaction between proteins and ligands, and the activity of enzymes. This compound has also been used to study the role of calcium ions in biological processes such as muscle contraction and neurotransmitter release.
properties
IUPAC Name |
N-(5-bromo-2-hydroxyphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c18-12-8-9-16(20)15(10-12)19-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVYKBGYXDRPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-difluorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4967442.png)
![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)
![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)




![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)
![1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4967505.png)

![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4967514.png)
![2-[5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B4967529.png)
![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B4967531.png)
